molecular formula C15H22FNO2S B6694994 N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-1-amine

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-1-amine

Cat. No.: B6694994
M. Wt: 299.4 g/mol
InChI Key: SDJSTNLQVPYUHE-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-1-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thian-4-yl group with a dioxo substitution, a fluorophenyl group, and a propan-1-amine backbone, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2S/c1-2-15(13-5-3-4-6-14(13)16)17-11-12-7-9-20(18,19)10-8-12/h3-6,12,15,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJSTNLQVPYUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)NCC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of a thian-4-yl precursor with a dioxo group, followed by the introduction of a fluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the propan-1-amine backbone via reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-dioxothian-4-yl)methyl]-1-(oxan-4-yl)propan-1-amine
  • N-[(1,1-dioxothian-4-yl)methyl]-1-(phenyl)propan-1-amine

Uniqueness

N-[(1,1-dioxothian-4-yl)methyl]-1-(2-fluorophenyl)propan-1-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

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